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Introduction
Elesclomol sodium (formerly STA-4783) is a first-in-class investigational drug that has been

the subject of numerous preclinical and clinical studies. It is a potent inducer of oxidative stress

within cancer cells, a mechanism that has been shown to trigger programmed cell death, or

apoptosis.[1][2] This technical guide provides an in-depth overview of the clinical trial results for

elesclomol sodium, details the experimental protocols of key studies, and illustrates its

mechanism of action through signaling pathway diagrams.

Mechanism of Action
Elesclomol's primary mechanism of action is the induction of reactive oxygen species (ROS) in

a copper-dependent manner.[3] The drug chelates extracellular copper (II), forming a complex

that can readily enter cells and localize to the mitochondria.[4] Within the mitochondria, the

copper is reduced to copper (I), a reaction that generates a surge of ROS.[3][4] Cancer cells,

which often have a higher basal level of oxidative stress compared to normal cells, are

particularly vulnerable to this sudden increase in ROS, pushing them past a threshold that

initiates apoptosis.[2][5] More recent research has also implicated a novel form of copper-

dependent cell death, termed cuproptosis, in elesclomol's anticancer activity.[3][6] This process
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involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and

cell death.[3]

Signaling Pathways and Cellular Mechanisms
The following diagrams illustrate the key molecular pathways involved in elesclomol's

mechanism of action.
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Caption: Elesclomol chelates extracellular Cu(II) and facilitates its entry into mitochondria,

where reduction to Cu(I) by FDX1 leads to a surge in ROS and subsequent apoptosis.
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Caption: Elesclomol-mediated copper accumulation in mitochondria leads to cuproptosis

through the aggregation of lipoylated TCA cycle proteins and subsequent proteotoxic stress.

Clinical Trial Results
Elesclomol has been evaluated in several clinical trials, both as a single agent and in

combination with other chemotherapeutic agents. The most significant trials have been in

patients with metastatic melanoma.

Phase I and II Trials
A Phase I trial in patients with refractory solid tumors demonstrated that elesclomol in

combination with paclitaxel was well-tolerated, with a toxicity profile similar to paclitaxel alone.

[2] A subsequent randomized, double-blind Phase II study in 81 patients with Stage IV

metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly

increased progression-free survival (PFS) compared to paclitaxel alone.[1][5] The median PFS

was doubled in the combination arm, and the risk of disease progression was reduced by

41.7%.[2][3]

Phase II Metastatic

Melanoma Trial

Elesclomol +

Paclitaxel
Paclitaxel Alone

Statistical

Significance

Number of Patients ~40 ~41 N/A

Median Progression-

Free Survival (PFS)
112 days[7] 56 days[7] p = 0.035[2]

Risk Reduction for

Disease Progression
42%[7] N/A N/A

Phase III SYMMETRY Trial
The promising results from the Phase II trial led to the larger Phase III SYMMETRY trial, which

enrolled 651 chemotherapy-naive patients with advanced melanoma.[8] However, the study

was halted prematurely due to safety concerns and a determination that the addition of

elesclomol to paclitaxel did not significantly improve PFS in the overall patient population.[1][8]
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A prospectively defined subgroup analysis, however, revealed a statistically significant

improvement in median PFS for the combination therapy in patients with normal baseline

lactate dehydrogenase (LDH) levels.[8] Conversely, patients with high LDH levels experienced

an imbalance in total deaths favoring the paclitaxel-alone arm.[8] This finding suggests that

LDH may be a predictive biomarker for elesclomol efficacy, potentially due to the drug's

reliance on active mitochondrial respiration, which is often reduced in the hypoxic tumor

environments associated with elevated LDH.[3][9]

Phase III

SYMMETRY Trial

(Overall Population)

Elesclomol +

Paclitaxel
Paclitaxel Alone

Statistical

Significance

Number of Patients ~325 ~326 N/A

Hazard Ratio (PFS) 0.89 N/A p = 0.23[8]

Phase III SYMMETRY Trial (Subgroup

Analysis)
Outcome

Patients with Normal Baseline LDH
Statistically significant improvement in median

PFS with combination therapy.[8]

Patients with High Baseline LDH
Imbalance in total deaths favoring paclitaxel

alone.[8]

Trials in Other Cancers
Elesclomol has also been investigated in other malignancies. A Phase II study in patients with

platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer did not show a

significant clinical benefit when elesclomol was added to weekly paclitaxel.[9] A Phase I study

of elesclomol in patients with acute myeloid leukemia has also been conducted.[3]

Experimental Protocols
SYMMETRY Phase III Trial (NCT00522834)
The following provides a summary of the experimental protocol for the pivotal Phase III

SYMMETRY trial.
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Study Design: Randomized, double-blind, controlled study.[8]

Patient Population: 651 patients with Stage IV chemotherapy-naive melanoma.[8][10]

Inclusion Criteria: Histologically confirmed metastatic (Stage IV) melanoma of cutaneous

origin, ECOG performance status of ≤2, measurable disease according to modified RECIST,

life expectancy of greater than 12 weeks, and LDH ≤ 2.0 x ULN.[10]

Randomization: Patients were randomized 1:1 to receive either paclitaxel alone or in

combination with elesclomol.[8]

Treatment Regimen:

Combination Arm: Elesclomol 213 mg/m² in combination with paclitaxel 80 mg/m².[8]

Control Arm: Paclitaxel 80 mg/m² alone.[8]

Administration: Both regimens were administered weekly for 3 weeks of a 4-week cycle.[8]

Stratification Factors: Prior systemic treatment, M1 subclass, and baseline LDH levels.[8]

Primary Endpoint: Progression-Free Survival (PFS).[8]

Tumor Assessments: Performed every 8 weeks from the date of randomization.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23401447/
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://www.clinicaltrials.gov/study/NCT00522834
https://www.clinicaltrials.gov/study/NCT00522834
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://pubmed.ncbi.nlm.nih.gov/23401447/
https://www.clinicaltrials.gov/study/NCT00522834
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


651 Chemotherapy-Naive
Stage IV Melanoma Patients

1:1 Randomization

Elesclomol (213 mg/m²) +
Paclitaxel (80 mg/m²)

n ≈ 325

Paclitaxel (80 mg/m²)

n ≈ 326

Weekly for 3 weeks,
1 week rest (4-week cycle)

Tumor Assessment
(every 8 weeks)

Progression-Free Survival (PFS)

Click to download full resolution via product page

Caption: Workflow of the SYMMETRY Phase III clinical trial, from patient enrollment to the

primary endpoint assessment.

Conclusion and Future Directions
The clinical development of elesclomol has been a journey of both promise and setback. While

the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected patient
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population, the subgroup analysis highlighting the potential predictive role of LDH offers a

valuable lesson for future studies.[8] The evolving understanding of elesclomol's mechanism,

including the concept of cuproptosis, suggests that its therapeutic potential may be best

realized in specific patient populations or in combination with other agents that modulate

cellular metabolism.[3][11] Future clinical trials could focus on patient selection based on

biomarkers of mitochondrial metabolism, such as LDH, and explore combinations with drugs

that target complementary pathways, such as glycolysis inhibitors.[11][12] The favorable safety

profile of elesclomol observed in multiple trials provides a solid foundation for its continued

investigation in oncology.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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